molecular formula C16H34Hg B14687040 Dioctylmercury CAS No. 32701-55-6

Dioctylmercury

Cat. No.: B14687040
CAS No.: 32701-55-6
M. Wt: 427.03 g/mol
InChI Key: RJHFNIIFHBNGBZ-UHFFFAOYSA-N
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Description

Dioctylmercury is an organomercury compound with the chemical formula ( \text{(C}8\text{H}{17}\text{)}_2\text{Hg} ). It is a colorless, oily liquid that is highly toxic and primarily used in research settings. The compound is known for its ability to form stable complexes with various ligands, making it a valuable reagent in organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctylmercury can be synthesized through the reaction of mercury(II) chloride with sodium octyl in an ether solvent. The reaction typically proceeds as follows: [ \text{HgCl}_2 + 2 \text{C}8\text{H}{17}\text{Na} \rightarrow \text{(C}8\text{H}{17}\text{)}_2\text{Hg} + 2 \text{NaCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature.

Industrial Production Methods

Industrial production of this compound is not common due to its high toxicity and limited applications. when required, it is produced in specialized facilities with stringent safety protocols to minimize exposure and environmental contamination.

Chemical Reactions Analysis

Types of Reactions

Dioctylmercury undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form mercury(II) oxide and octyl radicals.

    Reduction: It can be reduced to elemental mercury and octane.

    Substitution: this compound can participate in substitution reactions where the octyl groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogens and other nucleophiles can be used to replace the octyl groups.

Major Products Formed

    Oxidation: Mercury(II) oxide and octyl radicals.

    Reduction: Elemental mercury and octane.

    Substitution: Various organomercury compounds depending on the substituent used.

Scientific Research Applications

Dioctylmercury is primarily used in scientific research due to its ability to form stable complexes with various ligands. Its applications include:

    Chemistry: Used as a reagent in organometallic synthesis and catalysis.

    Biology: Studied for its toxicological effects on biological systems.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

    Industry: Limited use in specialized industrial processes requiring organomercury compounds.

Mechanism of Action

The mechanism by which dioctylmercury exerts its effects involves the formation of stable complexes with various ligands. It can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The molecular targets include enzymes with active thiol groups and other proteins involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Dimethylmercury: Another organomercury compound with similar toxicological properties but different alkyl groups.

    Diethylmercury: Similar in structure but with ethyl groups instead of octyl groups.

    Diphenylmercury: Contains phenyl groups and is less volatile compared to dioctylmercury.

Uniqueness

This compound is unique due to its longer alkyl chains, which influence its physical properties and reactivity. The longer chains make it less volatile and more hydrophobic compared to dimethylmercury and diethylmercury, affecting its behavior in chemical reactions and biological systems.

Properties

CAS No.

32701-55-6

Molecular Formula

C16H34Hg

Molecular Weight

427.03 g/mol

IUPAC Name

dioctylmercury

InChI

InChI=1S/2C8H17.Hg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;

InChI Key

RJHFNIIFHBNGBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Hg]CCCCCCCC

Origin of Product

United States

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